molecular formula C7H14O4S2 B14148793 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol CAS No. 43179-54-0

1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol

Cat. No.: B14148793
CAS No.: 43179-54-0
M. Wt: 226.3 g/mol
InChI Key: IRFFAFMANFPRHF-UHFFFAOYSA-N
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Description

1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol is an organic compound characterized by the presence of a dithiolane ring attached to a butane backbone with four hydroxyl groups.

Preparation Methods

The synthesis of 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol typically involves the reaction of dithiols with butane derivatives under controlled conditions. One common method includes the cyclization of 1,3-dithiols with butane-1,2,3,4-tetrol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride.

Scientific Research Applications

1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol involves its interaction with molecular targets through its hydroxyl and dithiolane groups. These interactions can lead to various biochemical effects, such as antioxidant activity or modulation of enzyme functions. The specific pathways involved depend on the context of its application and the molecular targets it interacts with .

Comparison with Similar Compounds

1-(1,3-Dithiolan-2-yl)butane-1,2,3,4-tetrol can be compared with other similar compounds, such as:

Properties

CAS No.

43179-54-0

Molecular Formula

C7H14O4S2

Molecular Weight

226.3 g/mol

IUPAC Name

1-(1,3-dithiolan-2-yl)butane-1,2,3,4-tetrol

InChI

InChI=1S/C7H14O4S2/c8-3-4(9)5(10)6(11)7-12-1-2-13-7/h4-11H,1-3H2

InChI Key

IRFFAFMANFPRHF-UHFFFAOYSA-N

Isomeric SMILES

C1CSC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

C1CSC(S1)C(C(C(CO)O)O)O

Origin of Product

United States

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